Ferene triazina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Clinical Chemistry

Iron Determination in Serum

Ferene triazine is primarily known for its application as a colorimetric reagent for the determination of iron levels in biological samples. The compound forms a stable tris-iron(II) complex that exhibits strong absorbance at 577 nm, making it highly effective for spectrophotometric analysis. The stability constant for the Ferene-iron(II) complex has been reported to be approximately 14.9, indicating a strong binding affinity .

Advantages of Using Ferene Triazine :

- High Sensitivity : The reagent has an absorptivity of 32,000 L cm mol, allowing for precise measurements even at low concentrations.

- Interference Suppression : The presence of thiourea effectively suppresses copper interference during serum iron determinations, enhancing the accuracy of the results .

- Robust Methodology : Studies have shown that hemolysis in samples does not significantly affect serum iron levels recorded using Ferene triazine .

Biochemistry

Binding Studies with Proteins

Recent studies have investigated the interaction of Ferene triazine with bovine serum albumin (BSA), revealing significant binding constants that suggest potential applications in drug delivery systems . The ability of Ferene to form complexes with proteins enhances its utility in biological imaging and therapeutic contexts.

Antimicrobial Properties

Ferene triazine derivatives have been explored for their antimicrobial activities. Novel copper-triazine complexes have shown promising results against various bacterial strains, indicating potential applications in developing antibacterial agents . The synthesis and characterization of these complexes highlight their effectiveness as therapeutic agents.

Forensic Applications

Detection of Iron Traces

In forensic science, Ferene triazine has been utilized to detect traces of iron left by iron objects on various substrates, including textiles and human skin. This application is particularly valuable for crime scene investigations where trace evidence is critical . The method involves forming colored complexes between ferrous ions and synthesized triazines, allowing for sensitive detection even after brief contact with iron items.

Material Science

Organic Solar Cells

Ferene triazine derivatives are being researched for their potential use in organic solar cells due to their electronic properties. The incorporation of triazine moieties into organic materials enhances charge transfer characteristics, making them suitable candidates for photovoltaic applications . Research indicates that these compounds can be designed to exhibit thermal stability and efficient light absorption.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Clinical Chemistry | Iron determination in serum | High sensitivity; effective interference suppression |

| Biochemistry | Protein binding studies | Significant binding constants with BSA |

| Forensic Science | Detection of iron traces | Sensitive detection on textiles and skin |

| Material Science | Organic solar cells | Enhanced charge transfer and thermal stability |

Mecanismo De Acción

Target of Action

Ferene triazine, also known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid)-1,2,4-triazine, disodium salt, monohydrate, primarily targets iron (II) ions . Iron is an essential element for almost all living organisms, serving as a prosthetic group for a variety of proteins involved in vital cellular processes .

Mode of Action

Ferene triazine interacts with its target, the iron (II) ions, by forming a complex . This interaction is facilitated by the unique structure of Ferene triazine, which allows it to bind to iron (II) ions and form a stable, deep blue complex .

Biochemical Pathways

The formation of the Ferene triazine-iron (II) complex is a key step in the spectrophotometric determination of iron . This process is part of a larger biochemical pathway involved in the detection and quantification of iron in biological samples .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in aqueous environments. The impact of these properties on its bioavailability remains to be investigated.

Result of Action

The result of Ferene triazine’s action is the formation of a stable, deep blue complex with iron (II) ions . This complex can be detected spectrophotometrically, allowing for the quantification of iron in various samples .

Action Environment

The action of Ferene triazine can be influenced by various environmental factors. For instance, the presence of a reducing agent is necessary for the formation of the Ferene triazine-iron (II) complex . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments

Análisis Bioquímico

Biochemical Properties

Ferene triazine plays a crucial role in biochemical reactions by acting as a chelating agent that binds specifically to ferrous iron ions (Fe2+). In the presence of a reducing agent, Ferene triazine forms a purple-colored complex with Fe2+, which can be quantified spectrophotometrically . This interaction is highly specific and sensitive, allowing for the accurate measurement of iron concentrations in biological samples. The compound interacts primarily with iron ions, but it can also be influenced by the presence of other metal ions and reducing agents .

Cellular Effects

Ferene triazine influences various cellular processes by altering the availability of iron ions within cells. Iron is essential for numerous cellular functions, including energy metabolism, oxygen transport, and DNA synthesis . By chelating ferrous iron ions, Ferene triazine can affect iron homeostasis and potentially impact cellular metabolism and gene expression. Excess iron can lead to oxidative stress and cellular damage, while iron deficiency can impair cellular functions .

Molecular Mechanism

The molecular mechanism of Ferene triazine involves its ability to form a stable complex with ferrous iron ions (Fe2+). This complex formation is facilitated by the triazine ring and the furyl groups, which provide the necessary binding sites for iron ions . The resulting purple-colored complex can be detected and quantified using spectrophotometric methods. This mechanism allows for the precise measurement of iron concentrations in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferene triazine can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature, but its stability can be affected by exposure to light and air . Over time, the effectiveness of Ferene triazine in forming the iron complex may decrease, which can impact the accuracy of iron measurements. Long-term studies have shown that the compound remains effective for up to 30 days when stored properly .

Dosage Effects in Animal Models

The effects of Ferene triazine in animal models can vary depending on the dosage used. At low doses, the compound effectively chelates iron ions without causing significant toxicity . At higher doses, Ferene triazine may lead to adverse effects such as oxidative stress and cellular damage due to excessive chelation of iron ions . It is important to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Ferene triazine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily involved in the chelation and transport of iron ions within biological systems. The compound interacts with various enzymes and cofactors involved in iron metabolism, including those responsible for the reduction and oxidation of iron ions . These interactions can influence metabolic flux and the levels of iron-containing metabolites.

Transport and Distribution

Within cells and tissues, Ferene triazine is transported and distributed based on its interactions with iron ions and other biomolecules . The compound can be taken up by cells through various transport mechanisms and can accumulate in regions with high iron concentrations. Its distribution is influenced by factors such as the presence of iron transporters and binding proteins . The localization and accumulation of Ferene triazine can affect its activity and function in biological systems.

Subcellular Localization

Ferene triazine’s subcellular localization is determined by its interactions with iron ions and other cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes, where it participates in iron-related processes. The presence of targeting signals or post-translational modifications can direct Ferene triazine to specific organelles, influencing its activity and function within cells .

Métodos De Preparación

Ferene triazine can be synthesized through a series of organic reactions involving the incorporation of furyl groups into the triazine ring. The synthetic route typically involves the reaction of 2-pyridyl-1,2,4-triazine with furyl sulfonic acid under controlled conditions to yield the disodium salt of the desired product . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced organic synthesis techniques and purification processes .

Análisis De Reacciones Químicas

Ferene triazine undergoes several types of chemical reactions, including:

Complexation: It reacts with ferrous iron ions (Fe²⁺) to form a stable, deep blue complex.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of reducing agents that facilitate the formation of the iron complex.

Common reagents used in these reactions include ferrous sulfate for complexation and various reducing agents to maintain the iron in its ferrous state . The major product formed from these reactions is the iron-ferene complex, which is characterized by its intense blue color .

Comparación Con Compuestos Similares

Ferene triazine is unique due to its high sensitivity and water solubility, which distinguishes it from other similar compounds. Some similar compounds include:

Bathophenanthroline: Another iron chelator, but with lower water solubility.

Bathocuproine: Used for copper detection, but also suffers from low water solubility.

Phenyl-substituted triazines: These compounds have enhanced chromophoric properties but are less soluble in water compared to ferene triazine.

Ferene triazine’s combination of high sensitivity, water solubility, and stability makes it a superior choice for iron detection in various applications .

Actividad Biológica

Ferene triazine, a derivative of the triazine core, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Overview of Ferene Triazine

Ferene triazine is characterized by its unique s-triazine structure, which contributes to its reactivity and biological activity. The compound has been evaluated for various pharmacological effects, including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ferene triazine derivatives. For instance, research indicates that certain derivatives exhibit potent cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values for selected derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung Cancer) | 0.20 |

| Derivative B | MCF-7 (Breast Cancer) | 1.25 |

| Derivative C | HeLa (Cervical Cancer) | 1.03 |

| Derivative D | HepG2 (Liver Cancer) | 12.21 |

These results indicate that Ferene triazine derivatives selectively inhibit cancer cell growth by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .

The mechanism by which Ferene triazine exerts its anticancer effects involves the inhibition of critical kinases. For example, one study demonstrated that a derivative of Ferene triazine significantly suppressed the phosphorylation of Akt, a crucial regulator in cancer cell survival . Additionally, compounds derived from Ferene triazine have shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Antimicrobial Activity

Ferene triazine also exhibits notable antimicrobial properties . A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli (G-) | Moderate Inhibition |

| Klebsiella pneumoniae (G-) | Good Activity |

| Staphylococcus aureus (G+) | Good Activity |

| Streptococcus mutans (G+) | High Activity |

The antibacterial activity was assessed using the agar diffusion method, indicating that certain Ferene triazine derivatives possess significant potential as antimicrobial agents .

Case Studies

- Anticancer Study on MCF-7 Cells : In a controlled study involving MCF-7 breast cancer cells, a specific Ferene triazine derivative was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

- Antibacterial Efficacy Against E. coli : A recent investigation into the antibacterial properties of Ferene triazine derivatives revealed effective inhibition zones against E. coli and Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Propiedades

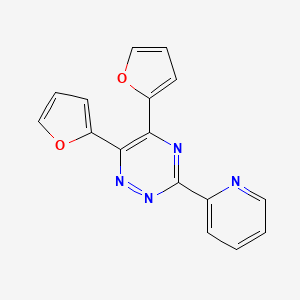

IUPAC Name |

5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGVLLHYNIYCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238100 | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90358-65-9 | |

| Record name | Ferene triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.